molecular formula C14H21N5O6S B043821 6-Hydroxytryptamine Creatinine Sulfate CAS No. 39929-25-4

6-Hydroxytryptamine Creatinine Sulfate

Cat. No.: B043821
CAS No.: 39929-25-4
M. Wt: 387.41 g/mol
InChI Key: RKOFOJJYPQLHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maltose monohydrate, also known as malt sugar, is a disaccharide composed of two glucose molecules linked by an alpha (1→4) glycosidic bond. It is a white crystalline powder with a mild, sweet taste. Maltose is less sweet than sucrose and is commonly found in germinating grains, such as barley, where it is produced during the breakdown of starch by the enzyme amylase .

Mechanism of Action

6-Hydroxytryptamine Creatinine Sulfate is a neurotransmitter agonist . It stimulates neuronal production of catecholamine .

Safety and Hazards

6-Hydroxytryptamine Creatinine Sulfate is suspected of damaging fertility or the unborn child . It should be stored in a dry place with the container tightly closed . It should not be released into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltose monohydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme beta-amylase cleaves the alpha (1→4) glycosidic bonds in starch, producing maltose. This process can be carried out under mild conditions, typically at a pH of 4.5 to 5.5 and a temperature of 50 to 60 degrees Celsius .

Industrial Production Methods: In industrial settings, maltose monohydrate is produced by the controlled enzymatic hydrolysis of starch from sources such as corn or wheat. The process involves the use of beta-amylase to break down the starch into maltose, followed by purification and crystallization to obtain the monohydrate form .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-6-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOFOJJYPQLHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)NC=C2CCN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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